1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol
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Overview
Description
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol is a complex organic compound that features two benzimidazole rings connected by an ethane-1,2-diol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol typically involves the following steps:
Formation of Benzimidazole Rings: The benzimidazole rings can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Benzimidazole Rings: The two benzimidazole rings are then linked via an ethane-1,2-diol moiety. This can be achieved through nucleophilic substitution reactions where the amino groups on the benzimidazole rings react with an appropriate diol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert nitro groups to amino groups if present.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole rings.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethane-1,2-diol linker could play a role in stabilizing the compound’s conformation, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis-(5-nitro-1H-benzoimidazol-2-yl)-ethane-1,2-diol: Similar structure but with nitro groups instead of amino groups.
1,2-Bis-(5-methyl-1H-benzoimidazol-2-yl)-ethane-1,2-diol: Similar structure but with methyl groups instead of amino groups.
Uniqueness
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol is unique due to the presence of amino groups, which can participate in a wide range of chemical reactions, making it versatile for various applications. The ethane-1,2-diol linker also provides flexibility and stability to the compound’s structure.
Properties
Molecular Formula |
C16H16N6O2 |
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Molecular Weight |
324.34 g/mol |
IUPAC Name |
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H16N6O2/c17-7-1-3-9-11(5-7)21-15(19-9)13(23)14(24)16-20-10-4-2-8(18)6-12(10)22-16/h1-6,13-14,23-24H,17-18H2,(H,19,21)(H,20,22) |
InChI Key |
AMCLDAPTSDAGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(C(C3=NC4=C(N3)C=C(C=C4)N)O)O |
Origin of Product |
United States |
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